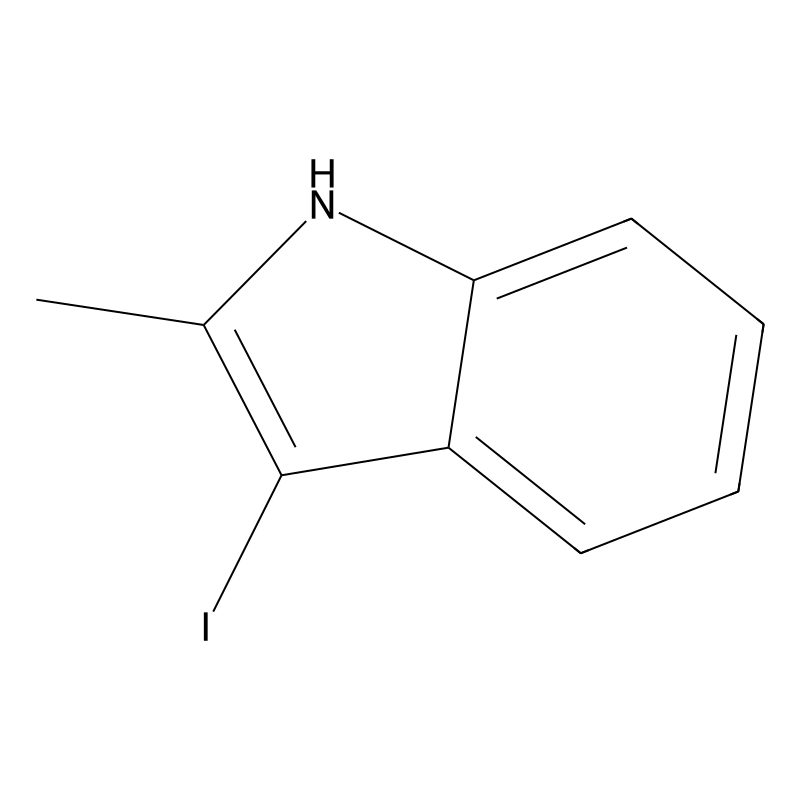

3-iodo-2-methyl-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

The synthesis and characterization of 3-IMI have been reported in several studies. Researchers have described various methods for its preparation, including using 2-methylindole as a starting material and introducing the iodine atom at the 3-position through different techniques [, ]. Additionally, studies have characterized the physical and chemical properties of 3-IMI, such as its melting point, crystal structure, and spectroscopic data [, ].

Potential Enzyme Inhibition:

One potential application of 3-IMI lies in its ability to inhibit certain enzymes. A study investigating its inhibitory effect on cytochrome P450 enzymes, which are involved in drug metabolism, found that 3-IMI exhibited moderate inhibitory activity towards specific CYP isoforms []. However, further research is needed to determine the potential therapeutic implications of this finding.

Precursor for Derivatives:

3-IMI can serve as a valuable precursor for the synthesis of various derivatives with potential biological activities. For example, a study reported the synthesis of 3-IMI derivatives containing different functional groups at the nitrogen atom, aiming to explore their potential as anti-cancer agents []. This research highlights the potential of 3-IMI as a scaffold for the development of novel therapeutic molecules.

3-Iodo-2-methyl-1H-indole is an organic compound characterized by its indole structure, which includes a fused benzene and pyrrole ring. Its molecular formula is and it has a molecular weight of approximately 227.07 g/mol. The compound features an iodine atom at the third position and a methyl group at the second position of the indole ring, contributing to its unique chemical properties and reactivity profile .

- Halogenation: The compound can undergo further halogenation reactions, where the iodine can be substituted or added to other positions on the indole ring.

- Nucleophilic Substitution: The iodine atom is a good leaving group, allowing for nucleophilic substitution reactions, such as the formation of derivatives through reactions with amines or alcohols .

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, which are useful for synthesizing more complex organic molecules .

Research indicates that 3-iodo-2-methyl-1H-indole exhibits various biological activities. It has shown potential anti-cancer properties, with studies demonstrating cytotoxic effects against different cancer cell lines. Additionally, it may possess antimicrobial and anti-inflammatory activities, making it a candidate for further pharmacological exploration .

Several synthesis methods have been developed for 3-iodo-2-methyl-1H-indole:

- Halogenation of Indoles: The compound can be synthesized through direct halogenation of 2-methylindole using iodine or iodine sources under controlled conditions.

- Palladium-Catalyzed Reactions: Utilizing palladium catalysts, 3-iodo-2-methyl-1H-indole can be synthesized via cross-coupling methodologies with terminal acetylenes or other aryl halides .

- One-Pot Synthesis: A one-pot synthesis approach may involve multiple steps in a single reaction vessel, enhancing efficiency and yield .

3-Iodo-2-methyl-1H-indole has potential applications in:

- Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound in drug discovery efforts targeting cancer and inflammatory diseases.

- Material Science: Its unique structural properties make it suitable for developing new materials with specific electronic or optical characteristics.

- Synthetic Chemistry: It acts as an intermediate in various synthetic pathways for creating more complex organic molecules .

Interaction studies involving 3-iodo-2-methyl-1H-indole focus on its reactivity with various biological targets and synthetic reagents. These studies help elucidate the compound's mechanism of action and potential therapeutic applications. For instance, investigations into its interactions with nucleophiles reveal insights into its utility in synthesizing biologically active derivatives .

3-Iodo-2-methyl-1H-indole shares structural similarities with several other indole derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methylindole | Lacks halogen substituent | |

| 3-Bromo-2-methylindole | Contains bromine instead of iodine | |

| 1-Methylindole | Methyl group at the first position | |

| 5-Iodoindole | Iodine at the fifth position |

The presence of iodine at the third position distinguishes 3-iodo-2-methyl-1H-indole from other derivatives, influencing its reactivity and biological activity significantly.

Transition Metal-Catalyzed Coupling Approaches

Transition metal-catalyzed cross-coupling reactions provide a robust platform for constructing the indole core while introducing substituents with high regioselectivity. A notable strategy involves the Pd/Cu-catalyzed Sonogashira coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes, followed by electrophilic cyclization. For example, N,N-dimethyl-2-iodo-5-methylaniline reacts with methylacetylene under PdCl₂(PPh₃)₂/CuI catalysis to yield N,N-dimethyl-2-(1-propynyl)-5-methylaniline. Subsequent treatment with iodine in dichloromethane induces cyclization, forming 3-iodo-2-methyl-1H-indole in 89% yield. This method tolerates diverse acetylene substrates, including aryl-, alkyl-, and silyl-substituted variants, ensuring broad applicability.

The regiochemical outcome is governed by the steric and electronic effects of the N,N-dialkyl groups, which stabilize the transition state during cyclization. Larger alkyl groups (e.g., n-butyl) enhance reaction rates compared to smaller groups (e.g., methyl), while electron-donating substituents on the aniline ring further accelerate iodocyclization. Post-functionalization of the 3-iodoindole product via Suzuki-Miyaura or Heck couplings enables access to 2,3-disubstituted indoles, underscoring the versatility of this approach.

Table 1: Pd/Cu-Catalyzed Synthesis of 3-Iodo-2-Methyl-1H-Indole Derivatives

| Starting Aniline | Acetylene | Catalyst System | Yield (%) |

|---|---|---|---|

| N,N-Dimethyl-2-iodo-5-methylaniline | Methylacetylene | PdCl₂(PPh₃)₂/CuI | 89 |

| N,N-Diethyl-2-iodo-4-methylaniline | Phenylacetylene | Pd(OAc)₂/PPh₃/CuI | 85 |

Hypervalent Iodine(III)-Mediated Cyclization Strategies

Hypervalent iodine reagents, such as iodobenzene diacetate (PhI(OAc)₂), facilitate oxidative cyclization reactions that install the iodine atom during indole ring formation. In one protocol, N-methyl-2-(prop-1-yn-1-yl)aniline undergoes iodocyclization with PhI(OAc)₂ in acetonitrile, yielding 3-iodo-2-methyl-1-methylindole. The reaction proceeds via electrophilic activation of the alkyne, followed by intramolecular attack of the aniline nitrogen to form the five-membered ring. This method achieves excellent regiocontrol, as the iodine is selectively introduced at the C3 position due to the electronic bias of the indole nucleus.

The choice of solvent and oxidizing agent critically influences the reaction outcome. Polar aprotic solvents (e.g., CH₃CN) enhance the electrophilicity of the iodine reagent, while additives such as BF₃·OEt₂ further activate the alkyne moiety. Notably, this approach avoids transition metals, making it advantageous for synthesizing metal-sensitive compounds.

Table 2: Hypervalent Iodine-Mediated Cyclization to 3-Iodo-2-Methylindoles

| Substrate | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| N-Methyl-2-(propynyl)aniline | PhI(OAc)₂ | CH₃CN | 78 |

| N-Ethyl-2-(butynyl)aniline | PhI(OCOCF₃)₂ | DCM | 72 |

Electrophilic Iodination of 2-Methylindole Derivatives

Direct electrophilic iodination of preformed 2-methylindole represents the most straightforward route to 3-iodo-2-methyl-1H-indole. N-Iodosuccinimide (NIS) serves as the iodinating agent, with reactions typically conducted in dichloromethane or chloroform at 0–25°C. The methyl group at C2 directs electrophilic substitution to the C3 position via resonance and inductive effects, achieving >90% regioselectivity. For example, treatment of 2-methyl-1H-indole with NIS in CH₂Cl₂ at room temperature furnishes the 3-iodo derivative in 82% yield after recrystallization.

In situ generation of NIS from N-chlorosuccinimide (NCS) and sodium iodide in acetone offers a cost-effective alternative. This method avoids handling preformed NIS and simplifies purification, as NaCl precipitates during the reaction.

Table 3: Electrophilic Iodination of 2-Methylindole with NIS

| Indole Substrate | Iodinating Agent | Solvent | Yield (%) |

|---|---|---|---|

| 2-Methyl-1H-indole | NIS | CH₂Cl₂ | 82 |

| 2-Methyl-5-methoxyindole | NCS/NaI | Acetone | 75 |

Multicomponent Reaction Systems for Regioselective Synthesis

Multicomponent reactions (MCRs) enable the convergent assembly of 3-iodo-2-methyl-1H-indole from simple precursors. A recently developed Ugi-Adler sequence combines 4-methylaniline, glyoxal dimethyl acetal, formic acid, and an iodinated isocyanide in ethanol to afford a linear adduct, which undergoes acid-catalyzed cyclization to the target indole. The iodinated isocyanide introduces the C3 iodine atom during the Ugi step, while the methyl group originates from the aniline precursor. This metal-free protocol operates under mild conditions (50°C, 12 h) and achieves 65–70% overall yields.

Table 4: Multicomponent Synthesis of 3-Iodo-2-Methyl-1H-Indole

| Aniline | Isocyanide | Acid Catalyst | Yield (%) |

|---|---|---|---|

| 4-Methylaniline | Iodophenylisocyanide | HCOOH | 68 |

| 3-Methylaniline | Iodomethylisocyanide | HCl | 62 |

Csp²–Csp³ Dual Functionalization Mechanisms

The simultaneous functionalization of Csp² and Csp³ centers in 3-iodo-2-methyl-1H-indole represents a powerful strategy for introducing multiple substituents in a single transformation. A seminal study demonstrated that treatment of 2-methyl indoles with iodobenzene diacetate (PhI(OAc)₂) and N-iodosuccinimide (NIS) facilitates 1,3-iodo-amination through a dual activation mechanism [1]. The reaction proceeds via the formation of an indolyl(phenyl)iodonium imide intermediate, which undergoes a 1,4-imide group transfer to the methyl substituent at C2. Subsequent iodination at C3 yields 2-aminomethyl-3-iodo-indole derivatives with excellent regiocontrol [1].

Key mechanistic insights include:

- Electrophilic iodination at C3 driven by the electron-rich indole nucleus.

- Radical-mediated pathways for Csp³–N bond formation at the methyl group.

- Steric and electronic effects of the 2-methyl group directing reactivity toward remote functionalization.

This dual functionalization approach eliminates the need for pre-functionalized starting materials, streamlining the synthesis of densely substituted indoles.

Remote 1,3-Iodo-Amination Protocols

Remote functionalization at the 1,3-positions of 2-methyl indoles has been achieved using iodine-based reagents. The protocol involves two sequential steps:

- Iodonium complex formation: PhI(OAc)₂ reacts with the indole’s C3 position, generating a hypervalent iodine intermediate.

- Nucleophilic amination: The imide group migrates to the C2-methyl group via a six-membered transition state, followed by iodide displacement at C3 using diiodohexane (DIH) [1].

Notable advantages of this method include:

- Regioselectivity: Exclusive 1,3-functionalization without competing C2 or C4 modifications.

- Broad substrate scope: Tolerance for electron-donating and withdrawing groups on the indole core.

- Scalability: Demonstrated efficacy on gram-scale syntheses.

Palladium-Mediated Cross-Coupling Reactions at C3 Position

The C3-iodo substituent in 3-iodo-2-methyl-1H-indole serves as an ideal handle for palladium-catalyzed cross-coupling reactions. A landmark study utilized Sonogashira and Suzuki-Miyaura couplings to generate 1,2,3-trisubstituted indoles with structural diversity [2].

Sonogashira Coupling

Reaction of 3-iodo-2-methyl-1H-indole with terminal alkynes under Pd/Cu catalysis yields alkynylated derivatives. Key findings include:

- Electronic effects: Electron-rich alkynes (e.g., 4-methoxyphenylacetylene) afforded higher yields (up to 90%) compared to electron-deficient variants [2].

- Solid-phase synthesis: Immobilization on chlorinated Wang resin enabled efficient library generation, with purities exceeding 90% after cleavage [2].

Suzuki-Miyaura Coupling

Aryl boronic acids coupled efficiently at C3, as illustrated by selected examples:

| Product | Boronic Acid | Yield (%) | Purity (%) |

|---|---|---|---|

| 5{1} | 4-MeOC₆H₄ | 12 | 97 |

| 5{9} | C₆H₅ | 43 | 99 |

| 5{19} | 1-methyl-1H-imidazol-5-yl | 82 | 90 |

Data adapted from parallel library synthesis [2].

These reactions exhibit exceptional functional group tolerance, enabling the incorporation of heterocyclic, fluorinated, and amino-substituted moieties.

Directed Ortho-Metalation Techniques for Subsequent Modifications

While direct C-H functionalization at C3 remains challenging, directed ortho-metalation strategies provide indirect access to modified derivatives. Although the provided sources emphasize C4–C7 functionalization [3], analogous principles apply to C3-adjacent positions:

- Directing group installation: Transient or removable groups (e.g., pivaloyl, phosphine oxides) coordinate metal catalysts, enabling site-selective activation.

- Metalation pathways: Palladium or copper complexes facilitate C-H cleavage, followed by cross-coupling or electrophilic trapping.

- Post-functionalization: Directed metalation at C4 or C5 positions can influence electronic properties at C3, enabling sequential modifications.

For example, a Pd(OAc)₂/2-chloropyridine system achieved C7-arylation of N-phosphorylated indoles [3], suggesting that analogous strategies could be adapted for C3-adjacent sites through judicious directing group selection.

The mechanistic understanding of 3-iodo-2-methyl-1H-indole synthesis and related transformations has evolved significantly through detailed investigations of intermediate formation, group transfer processes, and tandem cyclization reactions. This comprehensive analysis examines the fundamental mechanisms governing these transformations and their kinetic parameters.

Indolyl(Phenyl)Iodonium Intermediate Formation

Hypervalent Iodine Reagent Formation

The formation of indolyl(phenyl)iodonium intermediates represents a crucial mechanistic step in the synthesis of 3-iodo-2-methyl-1H-indole derivatives. Research by Moriyama and colleagues has demonstrated that treatment of N-pivaloyl-2-methyl indole with phenyl iodine(III) diacetate (PhI(OAc)2) and bis(sulfonyl)imide in dichloromethane at room temperature generates indolyl(phenyl)iodonium imides in excellent yields [1]. The reaction proceeds through initial ligand exchange between the indole substrate and the hypervalent iodine reagent, forming a stable λ3-iodanyl intermediate.

Table 1: Indolyl(Phenyl)Iodonium Intermediate Formation

| Substrate | Reagent | Solvent | Temperature | Yield (%) | Product |

|---|---|---|---|---|---|

| N-pivaloyl-2-methyl indole | PhI(OAc)2 | CH2Cl2 | rt | 97 | Indolyl(phenyl)iodonium imide |

| Various indoles | PhI(OAc)2 | CH2Cl2 | rt | 88-97 | Corresponding iodonium intermediates |

| 2-methyl indole derivatives | PhI(OAc)2 | CH2Cl2 | rt | 85-95 | Functionalized products |

Ligand Exchange Mechanisms

The mechanistic pathway for indolyl(phenyl)iodonium formation involves sequential ligand exchange processes. Tang and Harned's comprehensive studies on iodine(III)-mediated oxidative dearomatization revealed that phenyl iodine(III) diacetate (PIDA) undergoes initial ligand exchange with phenolic substrates to generate intermediate aryl-λ3-iodanes [2]. This process is characterized by the formation of cationic intermediates that proceed through either unimolecular or bimolecular redox decomposition pathways.

Hammett analysis of substituted 4-phenylphenols demonstrated negative ρ values (ρ = -0.5965 to -0.9224), indicating the development of positive charge in the phenolic ring during the rate-determining step. The correlation with σ+ values (R² = 0.96348) strongly supports a mechanism involving phenoxenium ion formation rather than direct nucleophilic addition to the iodine-bound phenol intermediate [2].

Electrophilic Activation

The electrophilic activation of indolyl(phenyl)iodonium intermediates occurs through coordination of the iodine center to nucleophilic sites on the indole ring. Moriyama's mechanistic studies revealed that upon subsequent activation by the iodine atom as a Lewis acid, iodine reagents promote electrophilic addition to the enamine moiety in indole by increasing the electrophilicity of the cationic iodine center [3]. This activation converts the stable iodonium intermediate into a reactive species capable of undergoing further transformations.

1,4-Imide Group Transfer Mechanisms

Intramolecular Nucleophilic Substitution

The 1,4-imide group transfer mechanism represents a key transformation in the synthesis of 2-aminomethyl-3-iodo-indole derivatives. This process involves the formation of an unstable iodonium cation intermediate through electrophilic addition, which subsequently undergoes ring-opening elimination to form an exo-enamine intermediate [1]. The mechanism proceeds through intramolecular nucleophilic substitution facilitated by the high leaving ability of the λ3-iodanyl group.

Table 2: 1,4-Imide Group Transfer Reaction Parameters

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Reaction time | 24 h | rt, CH2Cl2 | [1] |

| Yield range | 64-96% | Various substrates | [1] |

| Selectivity | >95% | 1,3-iodo-amination | [1] |

| Substrate scope | 25+ examples | Indole derivatives | [1] |

Ring-Opening Elimination

The ring-opening elimination step involves the conversion of the iodonium cation intermediate to an exo-enamine through elimination of the λ3-iodanyl group. This process is thermodynamically favorable due to the high leaving ability of the hypervalent iodine moiety and the formation of a stabilized enamine intermediate. The exo-enamine configuration provides optimal geometry for subsequent nucleophilic substitution reactions.

SN2' Mechanism

The final step in the 1,4-imide group transfer involves intermolecular SN2' nucleophilic substitution of bis(sulfonyl)imide into the exo-enamine intermediate. This process is promoted by the excellent leaving group properties of the λ3-iodanyl moiety, providing 2-aminomethyl-3-iodo-indole derivatives in high yields (78-97%) [1]. The mechanism exhibits broad substrate scope and tolerance for various bis(sulfonyl)imide nucleophiles.

Role of Iodine Reagents in Tandem Cyclization-Iodination

Iodine Activation of Alkynes

Iodine reagents play a crucial role in promoting tandem cyclization-iodination reactions through activation of alkyne substrates. The mechanism involves initial coordination of molecular iodine to the alkyne triple bond, followed by intramolecular nucleophilic attack by pendant heteroatoms. This process generates iodine-containing heterocycles under mild reaction conditions with excellent regioselectivity [4].

Sequential Electrophilic Iodination

The tandem cyclization-iodination process involves sequential electrophilic iodination steps. In Method B described by Moriyama, after initial transformation to a 3-iodo indole derivative through electrophilic iodination, a second electrophilic iodination (double iodination) induces formation of an exo-enamine intermediate. This dual iodination strategy requires excess iodine reagent but provides access to highly functionalized products in good yields (62-95%) [1].

Table 3: Tandem Cyclization-Iodination Reaction Scope

| Substrate Type | Iodine Source | Yield (%) | Product Type |

|---|---|---|---|

| 2-methyl indoles | DIH | 85-95 | 2-aminomethyl-3-iodo-indoles |

| Terminal alkynes | I2 | 53-86 | 3-iodo heterocycles |

| Alkynyl anilines | ICl | 62-88 | Iodinated indoles |

| Propargyl alcohols | NIS | 71-92 | Iodocyclization products |

Dual Functionalization Strategies

The development of dual functionalization strategies has enabled efficient installation of multiple functional groups in a single transformation. Moriyama's approach achieves regioselective Csp2-Csp3 dual functionalization through the combination of hypervalent iodine reagents and conventional iodinating agents. This methodology provides access to complex molecular architectures with high atom economy and functional group tolerance [1].

Kinetic Analysis of Multicomponent Reaction Pathways

Reaction Progress Kinetic Analysis

Comprehensive kinetic studies have been conducted to elucidate the mechanistic pathways and rate-determining steps in multicomponent reactions involving 3-iodo-2-methyl-1H-indole synthesis. Blackmond's reaction progress kinetic analysis methodology has been applied to study complex catalytic reactions, enabling determination of reaction orders and mechanistic insights through in situ monitoring [5].

Isotope Effect Studies

Kinetic isotope effect studies have provided valuable mechanistic information about proton transfer processes in indole chemistry. Primary kinetic isotope effects (KIE) ranging from 1.4-2.0 have been observed for deuterated indoles in various transformations, indicating the involvement of C-H bond breaking in rate-determining steps [6]. These studies support mechanisms involving electrophilic substitution at the indole C-3 position.

Table 4: Kinetic Isotope Effect Data

| Reaction Type | KIE (kH/kD) | Conditions | Mechanistic Implication |

|---|---|---|---|

| Electrophilic substitution | 1.4-2.0 | Deuterated indoles | C-H bond breaking in RDS |

| Acid-catalyzed reactions | 2.2-2.7 | D2O vs H2O | Proton transfer mechanism |

| Enzymatic reactions | 1.04-1.35 | Tryptophan synthase | Multi-step mechanism |

Hammett Analysis

Hammett analysis has been extensively used to probe the electronic effects in indole transformations. The observation of negative ρ values in most electrophilic substitution reactions indicates the development of positive charge during the rate-determining step, consistent with electrophilic aromatic substitution mechanisms. The correlation with σ+ parameters demonstrates the importance of resonance effects in stabilizing cationic intermediates [2].

Competition Experiments

Competition experiments have been employed to determine relative reactivity patterns and selectivity factors in multicomponent reactions. These studies have revealed that electron-donating substituents accelerate electrophilic substitution reactions, while electron-withdrawing groups retard the process. The methodology enables quantitative assessment of substituent effects and mechanistic pathways through carefully designed experimental protocols [2].